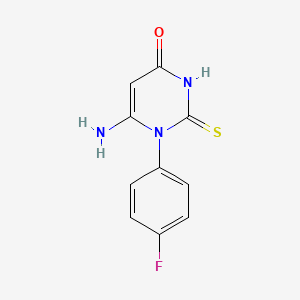

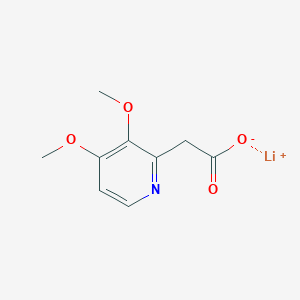

![molecular formula C17H13NO4S B2573411 (Z)-6-乙氧基-2-(2-硝基苄叉)-苯并[b]噻吩-3(2H)-酮 CAS No. 331972-53-3](/img/structure/B2573411.png)

(Z)-6-乙氧基-2-(2-硝基苄叉)-苯并[b]噻吩-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one” is a synthetic compound. It’s structurally similar to 2-(3-Nitrobenzylidene)-1-benzothiophen-3(2H)-one 1,1-dioxide, which has a molecular formula of C15H9NO5S, an average mass of 315.301 Da, and a monoisotopic mass of 315.020142 Da .

Synthesis Analysis

The synthesis of benzothiophene motifs can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . Another approach involves the intermolecular coupling of aromatic substrates with alkynes, which presents a straightforward route that benefits from step- and atom-economy .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, two heteroaryl chalcones, namely (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (C17H12O2S) and (E)-1-(2-aminophenyl)-3-(benzo[b]thio phen-3-yl)prop-2-en-1-one (C17H13NOS), have been characterized . These molecules show weak intermolecular C–H···O interactions utilizing the keto group in addition to hydrogen bonding including hydroxyl and amino groups .Chemical Reactions Analysis

The reaction of sulfonhydrazides with internal alkynes under electrochemical conditions leads to the formation of benzothiophene motifs . The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, followed by S-migration, has been rationalized to lead to the products .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-(3-Nitrobenzylidene)-1-benzothiophen-3(2H)-one 1,1-dioxide has a density of 1.6±0.1 g/cm3, a boiling point of 590.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .科学研究应用

Electrochemical Synthesis

The electrochemical synthesis of benzothiophene derivatives is a significant application. Researchers have developed methods for synthesizing benzothiophene motifs under electrochemical conditions, which could potentially be applied to the synthesis of compounds like (Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one . This process involves the reaction of sulfonhydrazides with internal alkynes, leading to the formation of benzothiophene derivatives through a quaternary spirocyclization intermediate .

Organic Semiconductor Materials

Benzo[b]thiophene derivatives have been explored as organic semiconductor materials. Novel organic materials based on the benzo[b]thiophene core structure show promise in the field of organic thin film transistors (OTFTs) . These compounds exhibit p-channel activity and are potential candidates for solution-processed organic semiconductors, which could include derivatives of the compound .

Antibacterial Agents

Derivatives of benzothiophene have been studied for their antibacterial potential. For instance, Schiff bases derived from similar structures have shown effectiveness against bacterial strains, suggesting that (Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one could be modified to enhance its antibacterial properties .

Antitumor and Cytotoxic Agents

Thiazole derivatives, which share a similar heterocyclic structure with benzothiophenes, have been reported to possess antitumor and cytotoxic activities . This indicates that the compound could be a precursor or a lead compound for the development of new antitumor drugs.

作用机制

While the specific mechanism of action for “(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one” is not available, similar compounds have been studied. For instance, a series of new oxindole-based spiro-heterocycles bearing the benzo[b]thiophene motif were synthesized and their acetylcholinesterase (AChE) inhibitory activity was evaluated .

属性

IUPAC Name |

(2Z)-6-ethoxy-2-[(2-nitrophenyl)methylidene]-1-benzothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c1-2-22-12-7-8-13-15(10-12)23-16(17(13)19)9-11-5-3-4-6-14(11)18(20)21/h3-10H,2H2,1H3/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFPTWUSVJGZLQ-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

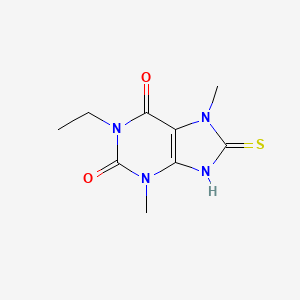

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2573334.png)

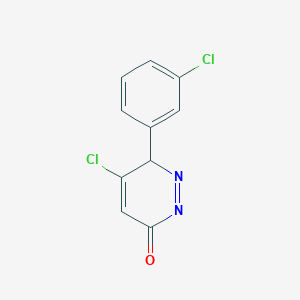

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide](/img/structure/B2573338.png)

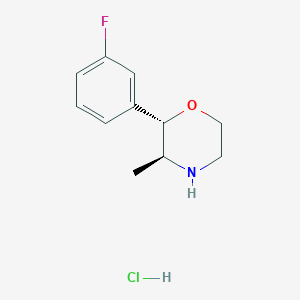

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B2573343.png)

![Ethyl 1-[(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-7-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2573345.png)

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2573346.png)

![1-(2,4-dichlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2573347.png)